Myristylpyridinium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVBASFBIJFBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883891 | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-54-8 | |

| Record name | Tetradecylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790X3847NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myristylpyridinium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Myristylpyridinium chloride (MPC), also known by its IUPAC name 1-tetradecylpyridin-1-ium chloride, is a quaternary ammonium salt that has garnered significant attention across various scientific and industrial domains.[1] As a cationic surfactant, its molecular architecture, featuring a hydrophilic pyridinium head and a long hydrophobic myristyl (tetradecyl) tail, imparts unique physicochemical properties that are leveraged in applications ranging from antimicrobial agents and disinfectants to formulation excipients in drug delivery systems.[2] This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering field-proven insights and detailed methodologies for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity and structure. This compound is unequivocally defined by the following identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | 1-tetradecylpyridin-1-ium chloride | [1] |

| CAS Number | 2785-54-8 | [1][3] |

| Molecular Formula | C₁₉H₃₄ClN | [1][3] |

| Molecular Weight | 311.94 g/mol | |

| Synonyms | Tetradecylpyridinium chloride, 1-Tetradecylpyridinium chloride, N-Tetradecylpyridinium Chloride | [1][4] |

The molecular structure of this compound consists of a positively charged pyridinium ring where the nitrogen atom is quaternized by a fourteen-carbon alkyl chain (myristyl group). The positive charge is balanced by a chloride counter-ion.

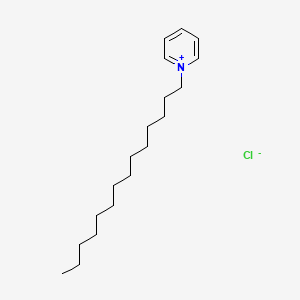

Caption: Molecular structure of this compound.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties.

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a white to light yellow crystalline powder.[3][4]

Melting Point

The melting point is a critical parameter for material characterization and stability assessment. The reported melting point for this compound is 76 °C .[4][5]

Solubility

-

Aqueous Solubility : As a cationic surfactant, this compound is expected to be soluble in water. The positively charged pyridinium head group interacts favorably with polar water molecules. However, the long hydrophobic alkyl chain can limit its solubility, particularly at lower temperatures.

-

Organic Solubility : this compound is anticipated to exhibit solubility in polar organic solvents such as ethanol and methanol, which can solvate both the charged head group and the alkyl chain. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination:

A robust method for determining the solubility of this compound involves the following steps:

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification : Accurately measure the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation : Express the solubility in appropriate units, such as g/100 mL or mol/L.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This phenomenon is responsible for the detergent and solubilizing properties of surfactants. The CMC of this compound in aqueous solution has not been definitively reported in the reviewed literature. However, it is expected to be influenced by factors such as temperature, pH, and the presence of electrolytes.

Experimental Protocol for CMC Determination by Tensiometry:

Surface tension measurement is a classic and reliable method for determining the CMC of a surfactant.

-

Prepare a Series of Dilutions : Create a range of this compound solutions in water, spanning concentrations from well below to well above the expected CMC.

-

Measure Surface Tension : Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution at a constant temperature.

-

Plot the Data : Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determine the CMC : The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much shallower slope. The concentration at which this break occurs is the CMC.

Caption: Workflow for CMC determination using tensiometry.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds.

Infrared (IR) Spectroscopy

-

C-H (Aliphatic) Stretching : Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the myristyl chain.

-

C-H (Aromatic) Stretching : Weaker bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridinium ring.

-

C=C and C=N (Aromatic) Stretching : Characteristic bands in the 1400-1650 cm⁻¹ region due to the ring stretching vibrations of the pyridinium moiety. The quaternization of the nitrogen atom can influence the position and intensity of these bands.

-

C-H Bending : Bands in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the alkyl chain's CH₂ and CH₃ groups.

An FT-IR spectrum of this compound has been recorded using a KBr pellet with water subtraction.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons of the pyridinium ring and the myristyl chain. The protons on the pyridinium ring will appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen. The protons of the myristyl chain will appear in the upfield region (typically δ 0.8-4.5 ppm). The terminal methyl group (CH₃) will be a triplet around δ 0.8-0.9 ppm, while the methylene groups (CH₂) will show a large multiplet. The methylene group attached to the nitrogen atom will be the most downfield of the alkyl protons.

-

¹³C NMR : The carbon NMR spectrum will provide complementary structural information. The carbon atoms of the pyridinium ring are expected to resonate in the δ 120-150 ppm region. The carbons of the myristyl chain will appear in the upfield region (δ 14-60 ppm). The carbon of the terminal methyl group will be the most upfield signal.

UV-Vis Spectroscopy

This compound is expected to exhibit ultraviolet absorption due to the electronic transitions within the pyridinium chromophore. The UV-Vis spectrum of the closely related cetylpyridinium chloride shows absorption maxima (λmax) at approximately 203 nm and 260 nm.[6] It is reasonable to expect a similar absorption profile for this compound in a non-absorbing solvent.

Functional Attributes and Applications

The unique combination of a cationic head group and a long hydrophobic tail underpins the diverse applications of this compound.

Surfactant and Emulsifying Agent

As a cationic surfactant, this compound reduces the surface tension of water and can act as an effective emulsifying agent, facilitating the dispersion of immiscible liquids. This property is valuable in various formulations.

Antimicrobial and Disinfectant Properties

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[2] The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism makes it a common ingredient in disinfectants, antiseptics, and preservatives.

Caption: Simplified antimicrobial mechanism of this compound.

Applications in Drug Development

In the pharmaceutical industry, this compound finds utility as an excipient in various drug formulations. Its surfactant properties can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its antimicrobial characteristics can contribute to the preservation of formulations.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye damage (H318)[1]

-

Fatal if inhaled (H330)[1]

-

May cause respiratory irritation (H335)[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a multifaceted cationic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its utility as an antimicrobial agent, emulsifier, and formulation excipient is firmly established. This technical guide has provided a comprehensive overview of its core properties and outlined methodologies for its characterization. While some specific quantitative data for properties like solubility and critical micelle concentration would benefit from further experimental determination, the information presented herein serves as a robust foundation for researchers, scientists, and drug development professionals working with this important compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CD BioSustainable-Green Chemistry. Tetradecylpyridinium chloride. [Link]

-

PubChem. Cetylpyridinium Chloride. National Center for Biotechnology Information. [Link]

- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 16(7), 347-351.

-

USP Reference Standards. Buy this compound Reference Standard, USP-1449041. [Link]

-

National Institute of Standards and Technology. Myristoyl chloride - NIST Chemistry WebBook. [Link]

- Kopecký, F., & Kopecká, B. (1967). Infrared Absorption Spectra of Quaternary Salts of Pyridine.

-

SIELC Technologies. UV-Vis Spectrum of Cetylpyridinium Chloride. [Link]

-

University of Puget Sound. Notes on NMR Solvents. [Link]

-

ResearchGate. UV-Vis spectra of some chlorine containing inorganic species in aqueous... [Link]

-

13 Carbon NMR. [Link]

Sources

- 1. This compound | C19H34ClN | CID 17735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound (1-Tetradecylpyridinium chlori… [cymitquimica.com]

- 4. 1-Tetradecylpyridinium Chloride | 2785-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. sustainable-bio.com [sustainable-bio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Molecular Structure Elucidation of Myristylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristylpyridinium chloride (MPC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of applications, notably for its antimicrobial properties. The precise molecular structure of MPC is fundamental to its chemical behavior and biological activity. This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed in the elucidation of the molecular structure of this compound. This document moves beyond a simple recitation of techniques, offering a rationale for experimental choices and a framework for data interpretation, thereby providing a robust, self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important compound.

Introduction: The Chemical Identity of this compound

This compound, systematically named 1-tetradecylpyridin-1-ium chloride, is a quaternary ammonium salt.[1] Its structure is characterized by a positively charged nitrogen atom within a pyridine ring, covalently bonded to a long hydrophobic alkyl chain (a myristyl or tetradecyl group).[1] This amphiphilic nature, with a hydrophilic pyridinium head and a hydrophobic alkyl tail, underpins its surfactant properties and its mechanism of action as an antimicrobial agent. The molecular formula of this compound is C₁₉H₃₄ClN, and it has a molecular weight of approximately 311.9 g/mol .[1][2]

The elucidation of its molecular structure is a critical step in its quality control, ensuring purity and verifying its identity in various formulations. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide an unambiguous structural assignment.

Foundational Knowledge: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities that may interfere with analytical characterization. The most common method for synthesizing N-alkylpyridinium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, pyridine) with an alkyl halide (1-chlorotetradecane or 1-bromotetradecane).[3]

Reaction Scheme:

Potential Impurities:

-

Unreacted Pyridine: Incomplete reaction can lead to residual pyridine.

-

Unreacted 1-Chlorotetradecane: Excess or unreacted alkyl halide may be present.

-

Amine Salts: The presence of water can lead to the formation of amine hydrohalides.[4]

-

By-products from side reactions: Depending on the reaction conditions, other minor products could be formed.

The presence of these impurities can complicate spectral interpretation. Therefore, a robust analytical workflow must be capable of identifying and distinguishing the target molecule from these potential contaminants.

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

The confirmation of the molecular structure of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Figure 1: A diagram illustrating the integrated analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Process the data similarly to the ¹H spectrum.

-

Spectral Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridinium ring and the alkyl chain.

-

Pyridinium Protons: The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen and the aromatic ring current. They will appear at higher chemical shifts (downfield), typically in the range of 7.5-9.0 ppm. The protons ortho to the nitrogen will be the most deshielded.

-

Alkyl Chain Protons:

-

The methylene group directly attached to the nitrogen (N-CH₂) will be deshielded and appear further downfield than the other alkyl protons.

-

The bulk of the methylene groups in the alkyl chain will resonate as a broad multiplet in the region of 1.2-1.4 ppm.

-

The terminal methyl group (-CH₃) will appear as a triplet at the most upfield position, typically around 0.8-0.9 ppm.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton.

-

Pyridinium Carbons: The carbon atoms of the pyridinium ring will appear in the aromatic region, typically between 120-150 ppm.

-

Alkyl Chain Carbons: The carbon atoms of the tetradecyl chain will resonate in the aliphatic region (10-70 ppm). The carbon directly attached to the nitrogen will be the most downfield of the alkyl carbons.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridinium Protons (ortho) | ~8.5-9.0 (d) | ~145-150 |

| Pyridinium Protons (meta) | ~7.8-8.2 (t) | ~125-130 |

| Pyridinium Proton (para) | ~8.2-8.5 (t) | ~140-145 |

| N-CH₂ | ~4.5-5.0 (t) | ~60-65 |

| -(CH₂)₁₁- | ~1.2-1.4 (m) | ~20-35 |

| -CH₂-CH₃ | ~1.2-1.4 (m) | ~22-23 |

| -CH₃ | ~0.8-0.9 (t) | ~14 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for ionic compounds like this compound.

Experimental Protocol: ESI-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (optional, to aid ionization)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to enhance protonation if necessary, though MPC is already a cation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to detect the intact molecular cation.

-

Tandem MS (MS/MS): Select the molecular ion of this compound as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS spectrum) to observe the fragmentation pattern.

Spectral Interpretation

Full Scan Mass Spectrum: The full scan ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the Myristylpyridinium cation [C₁₉H₃₄N]⁺. The expected m/z value for this cation is approximately 276.48.

Tandem Mass Spectrum (MS/MS): The fragmentation of the Myristylpyridinium cation upon CID can provide valuable structural information. Common fragmentation pathways for N-alkylpyridinium salts include:

-

Loss of the Alkyl Chain: Cleavage of the N-C bond of the alkyl chain can result in the formation of a pyridine fragment ion.

-

Fragmentation within the Alkyl Chain: Fragmentation along the tetradecyl chain can lead to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).[5]

Figure 2: A simplified diagram showing potential fragmentation pathways for the Myristylpyridinium cation in MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridinium ring and the aliphatic alkyl chain.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridinium) |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1630-1600 | C=C and C=N stretch | Aromatic Ring (Pyridinium) |

| ~1500-1400 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1200-1000 | C-N stretch |

Table 2: Expected characteristic FTIR absorption bands for this compound.[6]

The presence of bands in these regions provides strong evidence for the key functional groups within the this compound molecule.

Conclusion: A Consolidated Structural Verification

The molecular structure elucidation of this compound is achieved through a systematic and multi-pronged analytical approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation insights, and FTIR spectroscopy identifies the key functional groups. The convergence of data from these independent techniques provides a high degree of confidence in the assigned structure of 1-tetradecylpyridin-1-ium chloride. This comprehensive characterization is essential for ensuring the quality, safety, and efficacy of products containing this widely used compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17735, this compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

- Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. In Encyclopedia of Mass Spectrometry (Vol. 1, pp. 438-447). Elsevier.

- Li, Y., & Li, X. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(3), 528.

- A. A. Olajire, Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils, Open Access Research Journal of Science and Technology, 2024, 11(01), 071–085.

- U.S. Patent No. 3,468,816. (1969). Method of purifying an impure quaternary ammonium salt by addition of an epoxide.

- Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic resonance in chemistry : MRC, 50(6), 466–469.

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 37, 1119-1130.

-

Hovione. (2019). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

- Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

- Deme, R., & D'Agostino, P. A. (2019).

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Quora. (2015). How are quaternary ammonium salts synthesized?. Retrieved from [Link]

- Brophy, J. J., & Gream, G. E. (1974). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 8(10), 445-456.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Deme, R., & D'Agostino, P. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Clark, R. J. H., & Williams, C. S. (1965). The far infrared spectra of metal chloride complexes of pyridine in relation to their structures. Inorganica Chimica Acta, 4, 433-437.

-

Pharmaffiliates. (n.d.). This compound (1449041). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Deme, R., & D'Agostino, P. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

- Metin, A. K. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of LLPCl. Retrieved from [Link]

- O'Donnell, J. H., & Whittaker, A. K. (1998). Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR.

Sources

- 1. This compound | C19H34ClN | CID 17735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1-Tetradecylpyridinium chlori… [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to the Mechanism of Action of Myristylpyridinium Chloride on Bacterial Membranes

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the antimicrobial activity of Myristylpyridinium Chloride (MPC), a quaternary ammonium compound (QAC) widely utilized for its bactericidal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of MPC's interaction with bacterial membranes, from initial contact to catastrophic cell lysis.

Introduction to this compound (MPC): A Potent Cationic Surfactant

This compound (MPC), also known as 1-tetradecylpyridinium chloride, is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure is characterized by a positively charged pyridinium headgroup and a 14-carbon alkyl chain (myristyl group)[1][2]. This amphipathic nature is central to its antimicrobial efficacy, enabling it to interact with and disrupt the structural integrity of bacterial cell membranes[3][4]. The length of the alkyl chain is a critical determinant of its antibacterial potency; the C14 chain of MPC is considered highly effective, as longer chains may exhibit reduced solubility and a greater tendency to form aggregates, which can diminish their bactericidal potential[5][6].

The Multi-Stage Assault on the Bacterial Membrane

The bactericidal action of MPC is not a single event but a sequential process that progressively compromises the bacterial membrane's structure and function. This process can be dissected into several key stages, each driven by the physicochemical properties of the MPC molecule.

Stage 1: Electrostatic Adsorption to the Bacterial Surface

The initial interaction between MPC and a bacterium is governed by electrostatic attraction[7]. Bacterial membranes are inherently anionic due to the presence of negatively charged molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[3]. The cationic pyridinium headgroup of MPC is drawn to these anionic sites, leading to a rapid accumulation of MPC molecules on the bacterial surface.

Stage 2: Hydrophobic Insertion into the Lipid Bilayer

Following electrostatic binding, the hydrophobic myristyl tail of MPC plays a crucial role. The C14 alkyl chain readily partitions into the hydrophobic core of the bacterial cell membrane[4]. This insertion is thermodynamically favorable as it removes the hydrophobic tail from the aqueous environment. The increased hydrophobicity conferred by a longer alkyl chain enhances the molecule's ability to penetrate the lipid bilayer[4].

Stage 3: Disruption of Membrane Integrity and Fluidity

The integration of numerous MPC molecules into the bacterial membrane leads to profound structural disorganization[3]. This disruption can manifest in several ways:

-

Increased Membrane Fluidity: The insertion of the bulky pyridinium headgroup and the alkyl chain disrupts the ordered packing of the phospholipid bilayer, leading to an increase in membrane fluidity.

-

Formation of Micellar Aggregates: At concentrations above its critical micelle concentration (CMC), MPC can form micelles within the membrane, effectively solubilizing the lipid bilayer and leading to its disintegration[8].

-

Pore Formation: The accumulation of MPC can lead to the formation of transient or stable pores in the membrane, creating channels through which cellular contents can leak.

The following diagram illustrates the sequential mechanism of MPC's action on a bacterial membrane.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride (CPC)

| Microorganism | MIC Range of CPC (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 2.0 | |

| Escherichia coli | 8.0 - 64.0 | |

| Pseudomonas aeruginosa | 32.0 - >128.0 |

Membrane Potential Assay

This assay measures the effect of MPC on the bacterial membrane potential using a potential-sensitive fluorescent dye. Depolarization of the membrane is indicated by a change in fluorescence.

Protocol: Membrane Potential Assay using DiSC3(5)

-

Bacterial Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend in a suitable buffer (e.g., HEPES with glucose).

-

Dye Loading: Add the fluorescent dye DiSC3(5) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

-

Baseline Fluorescence Measurement: Record the baseline fluorescence using a fluorometer.

-

Addition of MPC: Add MPC at various concentrations to the bacterial suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: Use a known depolarizing agent, such as valinomycin, as a positive control.

Membrane Leakage Assay

This assay detects the permeabilization of the bacterial membrane by monitoring the leakage of a fluorescent dye from pre-loaded bacterial cells or liposomes.

Protocol: Calcein Leakage Assay from Liposomes

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

-

Removal of External Dye: Remove non-encapsulated calcein by size-exclusion chromatography.

-

Baseline Fluorescence: Measure the baseline fluorescence of the liposome suspension.

-

Addition of MPC: Add MPC to the liposome suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. Leakage of calcein results in its dequenching and a corresponding increase in fluorescence.

-

Maximum Leakage Control: Add a detergent (e.g., Triton X-100) to induce 100% leakage and determine the maximum fluorescence.

Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphological changes induced by MPC on bacterial cells.

Protocol: Sample Preparation for Electron Microscopy

-

Treatment of Bacteria: Incubate bacterial cells with MPC at concentrations around the MIC.

-

Fixation: Fix the cells with glutaraldehyde and paraformaldehyde.

-

Post-fixation: Post-fix with osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding and Sectioning (for TEM): Embed the samples in resin and cut ultrathin sections.

-

Critical Point Drying and Sputter Coating (for SEM): Dry the samples and coat with a conductive metal.

-

Imaging: Visualize the samples using a TEM or SEM.

SEM imaging can reveal alterations to the cell surface, such as blebbing or lysis, while TEM can show internal changes, including the detachment of the cytoplasmic membrane from the cell wall and the loss of cytoplasmic content.[3]

Conclusion

The antimicrobial action of this compound is a direct consequence of its amphipathic structure, which enables it to effectively target and disrupt the bacterial cell membrane. The multi-stage process, initiated by electrostatic attraction and culminating in membrane permeabilization and cell lysis, underscores the efficacy of MPC as a broad-spectrum bactericidal agent. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of MPC and other quaternary ammonium compounds in both academic and industrial research settings.

References

-

Bergholz, T. M., & Hoover, D. G. (2004). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Applied and Environmental Microbiology, 70(7), 4375–4383. [Link]

-

Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of common food preservatives on the growth and verotoxin production by Escherichia coli O157. Journal of Applied Microbiology, 103(5), 1643–1649. [Link]

-

Rembe, J. D., Fromm-Dornieden, C., & Stuermer, E. K. (2015). Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations. Journal of Medical Microbiology, 64(Pt_11), 1351–1358. [Link]

-

ResearchGate. (n.d.). Conductometric determination of the CMC of CPC at different temperatures. Retrieved January 21, 2026, from [Link]

-

Gruszecki, W. I., Gagos, M., & Arczewska, M. (2020). Wide-Antimicrobial Spectrum of Picolinium Salts. International Journal of Molecular Sciences, 21(9), 3267. [Link]

-

SciSpace. (n.d.). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. Retrieved January 21, 2026, from [Link]

-

Minah, G. E., & Loesche, W. J. (1984). The effects of tetradecyl-4-ethyl-pyridinium chloride on the maximum specific growth rate biomass and hydrolytic enzyme production of Bacteroides gingivalis in continuous culture. Archives of Oral Biology, 29(4), 281–288. [Link]

-

ResearchGate. (n.d.). Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro. Retrieved January 21, 2026, from [Link]

-

Li, F., Chen, J., & Wu, P. (2013). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 92(11), 1022–1027. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]

-

SciSpace. (n.d.). Interaction of quaternary ammonium ionic liquids and bacterial cell membrane. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlo- rides and bromides at 25 °C. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Exploring the Effect of Cetylpyridinium Chloride Addition on the Antibacterial Activity and Surface Hardness of Resin-Based Dental Composites. Retrieved January 21, 2026, from [Link]

-

Ma, K., & Tufenkji, N. (2020). Synthesis, Characterization, and Investigation of the Antimicrobial Activity of Cetylpyridinium Tetrachlorozincate. Crystal Growth & Design, 20(7), 4449–4456. [Link]

-

National Center for Biotechnology Information. (n.d.). The Antimicrobial Peptide 1018-K6 Interacts Distinctly with Eukaryotic and Bacterial Membranes, the Basis of Its Specificity and Bactericidal Activity. Retrieved January 21, 2026, from [Link]

-

bioRxiv. (n.d.). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Cetylpyridinium chloride (CPC) and Miramistin (MST) as antiseptic substances in chronic wound management - prospects and limitations. Retrieved January 21, 2026, from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved January 21, 2026, from [Link]

-

ISSST KOLKATA. (n.d.). Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. Retrieved January 21, 2026, from [Link]

-

PubMed. (n.d.). Early prediction of the bactericidal and bacteriostatic effect of imipenem and doxycycline using tabletop scanning electron microscopy. Retrieved January 21, 2026, from [Link]

-

ScienceDirect. (n.d.). Chapter IV Transmission Electron Microscopy of Bacteria. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Microbial responses to transient shock loads of quaternary ammonium compounds with different length of alkyl chain in a membrane bioreactor. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Retrieved January 21, 2026, from [Link]

-

University of Bristol Research Portal. (n.d.). Resolving physical interactions between bacteria and nanotopographies with focused ion beam scanning electron microscopy. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Resolving physical interactions between bacteria and nanotopographies with focused ion beam scanning electron microscopy. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of Cetylpyridinium Chloride Washes against Pathogenic Bacteria on Beef Surfaces. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Myristylpyridinium Chloride

Introduction: Unveiling Myristylpyridinium Chloride

This compound (MPC), also known as 1-tetradecylpyridinium chloride, is a cationic quaternary ammonium compound (QAC) with the chemical formula C₁₉H₃₄ClN.[1] As a member of the extensive QAC family of disinfectants and antiseptics, MPC possesses a molecular structure optimized for antimicrobial activity. This structure consists of a positively charged pyridinium head group and a 14-carbon alkyl chain (myristyl group), which imparts surfactant properties.[2] The antimicrobial efficacy of QACs is closely linked to the length of their alkyl chain, with compounds featuring chains of 12 to 16 carbons demonstrating a potent microbicidal effect.[3] this compound, with its C14 chain, is situated within this optimal range, suggesting a broad spectrum of activity.

This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanisms of action, and standardized methodologies for its evaluation. While specific quantitative data for MPC is not as abundant in public literature as for its close analog, cetylpyridinium chloride (CPC, C16 alkyl chain), the data for CPC serves as a reliable surrogate to infer the potent antimicrobial properties of MPC. This guide will leverage data from CPC where necessary, clearly indicating the relationship between these two structurally similar molecules.

Mechanism of Action: A Disruptive Force Against Microbial Membranes

The primary mechanism of action for this compound, characteristic of QACs, is the disruption of microbial cell membranes.[3][4] This process is initiated by an electrostatic interaction between the positively charged pyridinium head of the MPC molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Following this initial binding, the hydrophobic myristyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to a cascade of lethal consequences for the microorganism:

-

Increased Permeability: The disruption of the membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Enzyme Inactivation: Membrane-bound enzymes, crucial for cellular processes like respiration and transport, are denatured and inactivated.

-

Cell Lysis: In many cases, the extensive damage to the cell membrane results in the complete lysis and death of the microbial cell.[4]

This mechanism of action is largely non-specific, which contributes to MPC's broad spectrum of activity and a lower propensity for the development of microbial resistance compared to targeted antibiotics.

Caption: Workflow for MIC determination by broth microdilution.

Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest concentration of the antimicrobial agent that is required to kill the microorganism.

Protocol:

-

Perform MIC Test: Follow the protocol for MIC determination as described above.

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot and plate it onto a fresh agar medium that does not contain any MPC.

-

Incubation: Incubate the agar plates under appropriate conditions.

-

Reading the MBC/MFC: The MBC or MFC is the lowest concentration of MPC from which no microbial growth occurs on the subculture plates.

Quantitative Suspension Test for Virucidal Activity

This method evaluates the ability of a disinfectant to inactivate a virus in suspension.

Protocol:

-

Preparation of Virus Stock: Prepare a high-titer stock of the test virus (e.g., a representative enveloped virus).

-

Test Solution: Prepare the desired concentration of this compound in a sterile diluent.

-

Exposure: Mix the virus stock with the MPC solution and an interfering substance (to simulate real-world conditions, e.g., bovine serum albumin). Simultaneously, prepare a control with the virus and diluent without MPC.

-

Contact Time: Allow the mixture to incubate for a specified contact time at a controlled temperature.

-

Neutralization: After the contact time, add a neutralizer to stop the virucidal action of the MPC.

-

Virus Titer Determination: Determine the remaining infectious virus titer in both the test and control samples using a suitable cell culture-based assay (e.g., plaque assay or TCID₅₀).

-

Calculation of Reduction: The virucidal activity is expressed as the log reduction in virus titer in the presence of MPC compared to the control.

Conclusion

This compound is a potent antimicrobial agent with a broad spectrum of activity that encompasses Gram-positive and Gram-negative bacteria, yeasts, and enveloped viruses. Its efficacy is rooted in its ability to disrupt the integrity of microbial cell membranes, a mechanism that is both rapid and less prone to the development of resistance. While specific quantitative data for MPC is not as widely published as for its close analog, cetylpyridinium chloride, the available evidence strongly supports its classification as a highly effective microbicide. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation and validation of the antimicrobial properties of this compound for various applications in research, drug development, and infection control.

References

-

Rembe, J. D., Huettner, N., Gries-Le-Hedey, H., Fromm-Dornieden, C., & Stuermer, E. K. (2015). Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations. Journal of Medical Microbiology, 64(Pt_12), 1469–1477. [Link]

-

A Review on Cetylpyridinium Chloride. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 1874-1879. [Link]

-

Rembe, J. D., Huettner, N., Gries-Le-Hedey, H., Fromm-Dornieden, C., & Stuermer, E. K. (2015). Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations. PubMed, 26354839. [Link]

-

Pinto, S., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 26(11), 3236. [Link]

-

Wojtyczka, R. D., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Microorganisms, 8(6), 861. [Link]

-

Cetylpyridinium Chloride Induces Resistance Genes in Candida Albicans. (2023). DergiPark, 32(2), 221-228. [Link]

-

Wang, J., et al. (2021). Combined With Mefloquine, Resurrect Colistin Active in Colistin-Resistant Pseudomonas aeruginosa in vitro and in vivo. Frontiers in Microbiology, 12, 780583. [Link]

-

Carrouel, F., et al. (2022). Cetylpyridinium Chloride-Containing Mouthwashes Show Virucidal Activity against Herpes Simplex Virus Type 1. Viruses, 14(10), 2275. [Link]

-

Cutter, C. N. (2000). Antimicrobial Activity of Cetylpyridinium Chloride Washes against Pathogenic Bacteria on Beef Surfaces. Journal of Food Protection, 63(5), 593-600. [Link]

-

Kramer, A., et al. (2022). Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro. AIMS Microbiology, 8(4), 372-387. [Link]

-

Edlind, T. D., et al. (2003). Effects of Cetylpyridinium Chloride Resistance and Treatment on Fluconazole Activity versus Candida albicans. Antimicrobial Agents and Chemotherapy, 47(10), 3237-3246. [Link]

-

Kramer, A., et al. (2022). Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17735, this compound. Retrieved January 21, 2026, from [Link].

Sources

An In-depth Technical Guide to the Synthesis and Purification of 1-Tetradecylpyridinium Chloride

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-tetradecylpyridinium chloride. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of 1-Tetradecylpyridinium Chloride

1-Tetradecylpyridinium chloride, also known as myristylpyridinium chloride, is a quaternary ammonium compound and a cationic surfactant.[1][2][3] Its amphiphilic nature, consisting of a hydrophilic pyridinium head and a long hydrophobic tetradecyl tail, imparts valuable properties for a range of applications. These include its use as an antimicrobial agent in personal care products and as a component in pharmaceutical formulations.[2] The synthesis of high-purity 1-tetradecylpyridinium chloride is therefore of significant interest.

This guide will elucidate the chemical principles underpinning its synthesis, provide detailed experimental protocols, and describe robust methods for purification and characterization, ensuring a thorough understanding of the entire workflow.

The Synthetic Pathway: The Menshutkin Reaction

The synthesis of 1-tetradecylpyridinium chloride is typically achieved through the Menshutkin reaction , a classic method for the alkylation of tertiary amines. In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[4] For the synthesis of 1-tetradecylpyridinium chloride, this involves the reaction of pyridine with 1-chlorotetradecane.

The reaction proceeds via a direct nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyridine on the carbon atom of 1-chlorotetradecane that is bonded to the chlorine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the positively charged pyridinium cation.

Sources

An In-depth Technical Guide to the Solubility of Myristylpyridinium Chloride in Organic Solvents

Foreword: Navigating the Solvation Landscape of a Versatile Cationic Surfactant

Myristylpyridinium chloride (MPC), a quaternary ammonium salt, stands as a compound of significant interest across diverse scientific and industrial domains, from pharmaceutical formulations to advanced materials science. Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a lipophilic myristyl (C14) tail, dictates its unique solubility profile—a critical parameter governing its application and efficacy. This guide provides an in-depth exploration of the solubility of MPC in a range of organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. Beyond a mere compilation of data, this document elucidates the underlying physicochemical principles, details robust experimental methodologies for solubility determination, and presents a comprehensive, though not exhaustive, overview of its solvation behavior.

The Molecular Architecture of this compound: A Prelude to its Solubility

This compound, with the chemical structure C₁₉H₃₄ClN, is an organic salt that dissociates in solution into a myristylpyridinium cation and a chloride anion.[1][2] Its molecular weight is approximately 311.9 g/mol .[1] The defining feature of MPC is its amphiphilicity. The positively charged pyridinium ring constitutes the polar, hydrophilic head, while the long, 14-carbon alkyl chain forms the nonpolar, hydrophobic tail. This dual character is the primary determinant of its interaction with various solvents and, consequently, its solubility.

Caption: Molecular structure of this compound, highlighting its amphiphilic nature.

Theoretical Underpinnings of Solubility in Organic Media

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility. For a complex molecule like MPC, a more nuanced consideration of intermolecular forces is necessary.

-

Solvent Polarity: The polarity of the solvent plays a pivotal role. Highly polar solvents can effectively solvate the charged pyridinium head group through ion-dipole interactions. Conversely, nonpolar solvents will more readily interact with the myristyl tail via van der Waals forces.

-

Hydrogen Bonding: Solvents with hydrogen-bonding capabilities (e.g., alcohols) can interact with the chloride anion and potentially with the aromatic pyridinium ring, contributing to solubility.

-

Dielectric Constant: The dielectric constant of a solvent influences the electrostatic interactions between the myristylpyridinium cation and the chloride anion. Solvents with higher dielectric constants can better shield the ions from each other, facilitating dissolution.

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to pack around the solute molecule, influencing the overall solvation process.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A solvent that can favorably interact with both the hydrophilic head and the hydrophobic tail will generally be a good solvent for MPC.

Quantitative Solubility Data of this compound

For a closely related compound, Cetylpyridinium chloride (with a C16 alkyl chain), the solubility in ethanol, DMSO, and dimethylformamide is reported to be approximately 30 mg/mL.[3] This suggests that this compound, with its slightly shorter alkyl chain, would exhibit comparable or potentially higher solubility in these polar organic solvents. Another related class of compounds, Benzalkonium chlorides , are known to be very soluble in alcohol and acetone.[4]

| Solvent Category | Solvent | Anticipated Solubility of this compound | Rationale |

| Alcohols | Methanol | High | The high polarity and hydrogen bonding capacity of methanol effectively solvate the pyridinium head and chloride ion. |

| Ethanol | High | Similar to methanol, ethanol is a good solvent for quaternary ammonium salts.[3] | |

| Isopropanol | Moderate to High | Reduced polarity compared to methanol and ethanol may slightly decrease solubility. | |

| Ketones | Acetone | High | The polar nature of the carbonyl group allows for favorable interactions with the ionic head of MPC. Benzalkonium chloride is very soluble in acetone.[4] |

| Methyl Ethyl Ketone (MEK) | Moderate to High | Similar to acetone, but the larger nonpolar component may slightly reduce solubility. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall lower polarity compared to alcohols and ketones may limit solubility. |

| Diethyl Ether | Low | The low polarity of diethyl ether makes it a poor solvent for ionic compounds. | |

| Esters | Ethyl Acetate | Moderate | The ester group provides some polarity, but the overall molecule is less polar than alcohols and ketones. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | The nonpolar nature of toluene interacts favorably with the myristyl tail, but it is a poor solvent for the ionic head group. |

| Aliphatic Hydrocarbons | Hexane | Very Low | As a nonpolar solvent, hexane is unable to effectively solvate the charged pyridinium head and chloride ion. |

Note: The anticipated solubility is based on general principles of solubility and data from analogous compounds. Experimental verification is essential for precise quantitative values.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for any research or development activity. The following section details established methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a clear glass vial or flask.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or incubator. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique.

-

UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of MPC in the same solvent. Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) and determine the concentration from the calibration curve. The pyridinium ring exhibits a characteristic UV absorbance.

-

High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method with a suitable column and mobile phase. Quantify the concentration of MPC by comparing the peak area of the sample to a standard curve.

-

-

Calculation: Express the solubility in desired units, such as mg/mL or g/100 mL.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Kinetic Solubility Determination

This high-throughput method is often employed in early-stage drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the aqueous or organic buffer, and the formation of a precipitate is monitored.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a microtiter plate, add the desired organic solvent to each well.

-

Compound Addition: Add a small volume of the MPC stock solution to the wells to achieve a range of final concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Workflow for kinetic solubility determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of MPC in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions.

-

Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of ionic compounds like MPC by hydrating the ions.

-

Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in protic solvents): While less pronounced than in aqueous solutions, the pH of protic organic solvents can influence the charge state of any acidic or basic impurities, which in turn could affect the solubility of MPC.

Conclusion and Future Perspectives

This compound exhibits a complex solubility profile that is intimately linked to its amphiphilic structure. While it is generally more soluble in polar organic solvents, a comprehensive quantitative understanding across a broader spectrum of solvents is an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine the solubility of MPC in their specific systems of interest. As the applications of MPC continue to expand, a deeper and more quantitative knowledge of its solubility in diverse organic media will be indispensable for optimizing its performance in pharmaceutical formulations, chemical synthesis, and material science innovations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Myristylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Myristylpyridinium chloride (CAS No. 2785-54-8), also known as 1-tetradecylpyridinium chloride, is a quaternary ammonium compound.[1][2][3] Structurally, it consists of a pyridine ring with a 14-carbon alkyl chain (myristyl group) attached to the nitrogen atom, and a chloride counter-ion. This amphiphilic nature, with a positively charged hydrophilic head and a long lipophilic tail, imparts surfactant properties, making it effective in various applications, including as an antiseptic and preservative.[3] However, these same properties are central to its toxicological profile. This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound, designed to inform researchers and professionals in drug development and other scientific fields. Due to data gaps for this compound in certain toxicological areas, data from the closely related and structurally similar compound, Cetylpyridinium chloride (CPC), which has a 16-carbon alkyl chain, will be used as a surrogate where noted, with clear indication. This approach is common in toxicological assessment when evaluating members of a homologous series.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for evaluating its toxicological and safety profile.

| Property | Value | Source |

| CAS Number | 2785-54-8 | [1][2][3] |

| Molecular Formula | C19H34ClN | [2] |

| Molecular Weight | 311.9 g/mol | [2] |

| Synonyms | 1-Tetradecylpyridinium chloride, Tetradecylpyridinium chloride | [1][2] |

| Appearance | White to off-white powder |

Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are acute toxicity (oral and inhalation), skin irritation, and serious eye damage.[2]

Mechanism of Toxicity: A Focus on Cellular Membranes

The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of cellular membranes. The positively charged pyridinium head interacts with negatively charged components of cell membranes, such as phospholipids, while the lipophilic myristyl tail inserts into the hydrophobic membrane core. This leads to a loss of membrane integrity, increased permeability, and leakage of essential cellular contents, ultimately causing cell death.

Recent research on the analogue Cetylpyridinium Chloride (CPC) strongly suggests a potent mitotoxic effect.[4] Low micromolar concentrations of CPC have been shown to inhibit mitochondrial ATP production and oxygen consumption rates in human and rodent cell lines.[4] This is accompanied by mitochondrial calcium efflux and significant nanostructural defects in the mitochondria.[4] Given the structural similarity, it is highly probable that this compound exerts its toxicity through a similar mechanism of mitochondrial disruption.

Caption: Proposed mechanism of this compound toxicity.

Acute Toxicity

This compound is classified as harmful if swallowed and fatal if inhaled.[2]

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 560.3 mg/kg (Analogue: CPC) | Harmful if swallowed | |

| Dermal | Rat | LD50: > 5000 mg/kg (Analogue: CPC) | Not classified | [5] |

| Inhalation | Rat | LC50: 0.054 - 0.51 mg/L (4h) (Analogue: CPC) | Fatal if inhaled | [5] |

Note: Data for Cetylpyridinium Chloride (CPC) is used as a close structural analogue.

Skin and Eye Irritation

The compound is a known skin irritant and can cause serious, irreversible eye damage.[2]

-

Skin: Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.

-

Eyes: Causes serious eye damage.[2] Contact can result in severe irritation, pain, and corneal damage.

Sensitization

No data was found to suggest that this compound is a skin or respiratory sensitizer.

Chronic, Reproductive, and Carcinogenic Toxicity

There is a significant lack of data on the chronic, reproductive, and carcinogenic effects of this compound. No long-term studies or assessments by major regulatory bodies on these specific endpoints were identified. Researchers should exercise caution and assume that the potential for such effects is unknown. Standard screening tests, such as OECD Test Guideline 421 for Reproductive/Developmental Toxicity, would be required to assess these endpoints.[6][7][8][9]

Handling Precautions and Safety Protocols

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a designated corrosives area if applicable.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Sources

- 1. This compound [drugfuture.com]

- 2. This compound | C19H34ClN | CID 17735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.usp.org [store.usp.org]

- 4. Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]